cis-9,12-Eicosadienoic acid
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Overview
Description
cis-9,12-Eicosadienoic acid: is a polyunsaturated fatty acid with the molecular formula C20H36O2. It is characterized by the presence of two double bonds located at the 9th and 12th carbon atoms in the cis configuration. This compound is a member of the omega-6 fatty acid family and is found in small quantities in various animal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-9,12-Eicosadienoic acid can be synthesized through the elongation and desaturation of linoleic acid. The process involves the following steps:
Elongation: Linoleic acid (C18:2) undergoes a two-carbon chain elongation to form eicosadienoic acid (C20:2).
Desaturation: The elongated product is then desaturated at specific positions to introduce the double bonds at the 9th and 12th carbon atoms.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as animal tissues. The extracted fatty acids are then subjected to chemical processes to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions: cis-9,12-Eicosadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated fatty acids.
Substitution: The double bonds in this compound can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used for reduction.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
cis-9,12-Eicosadienoic acid has several scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical assays and studies.
Biology: This compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research has shown its potential anti-inflammatory properties and its role in modulating immune responses.
Mechanism of Action
The mechanism of action of cis-9,12-Eicosadienoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors. Additionally, it is metabolized into various bioactive compounds that participate in signaling pathways, such as the production of prostaglandins and leukotrienes .
Comparison with Similar Compounds
Linoleic acid (C182): A precursor to cis-9,12-Eicosadienoic acid, with two double bonds at the 9th and 12th positions.
Arachidonic acid (C204): Another omega-6 fatty acid with four double bonds, known for its role in inflammation and signaling.
Gamma-linolenic acid (C183): An omega-6 fatty acid with three double bonds, involved in the production of anti-inflammatory compounds.
Uniqueness: this compound is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of other bioactive fatty acids. Its distinct properties make it valuable for research in various scientific fields .
Properties
IUPAC Name |
(9E,12E)-icosa-9,12-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h8-9,11-12H,2-7,10,13-19H2,1H3,(H,21,22)/b9-8+,12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKIUXBOVUVEJZ-MVKOLZDDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC=CCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C/C=C/CCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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